

Assessing the Target Selectivity of 1-Benzy lindoline-Based Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 1-Benzy lindoline

Cat. No.: B1278262

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The **1-benzy lindoline** scaffold has emerged as a versatile chemical framework in drug discovery, leading to the development of inhibitors for a diverse range of biological targets. The therapeutic potential of these inhibitors is intrinsically linked to their target selectivity—the ability to interact with the intended target while minimizing engagement with other proteins, thereby reducing the risk of off-target effects and toxicity.^{[1][2][3]} This guide provides a comparative assessment of the target selectivity of various **1-benzy lindoline**-based inhibitors, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency and selectivity of representative **1-benzy lindoline**-based compounds against their primary targets and related off-targets.

Table 1: Inhibition of Cytosolic Phospholipase A2 α (cPLA2 α) by 1-Benzy lindole Derivatives

Compound	Target	IC50 (μM)	Notes	Reference
Compound 7	cPLA2α	~23	Initial hit from virtual screening.	[4]
Axon-1609 (1)	cPLA2α	0.23	Reference compound.	[4]
ASB14780 (3)	cPLA2α	0.29	Reference compound.	[4]
Compound 122	cPLA2α	~0.077	~300-fold more potent than the initial hit (Compound 7).	[4]

Table 2: Selective Inhibition of Acetylcholinesterase (AChE) by 1-Benzyl-2-indolinones

Compound	Target	Ki (μM)	Selectivity Index (SI) for AChE vs. BChE	Reference
Donepezil	AChE	0.41	2.12	[5][6]
Compound 6h	AChE	0.22	26.22	[5][6]
Compound 6i	AChE	0.24	25.83	[5][6]
Compound 6k	AChE	0.22	28.31	[5][6]
Compound 6n	AChE	0.21	27.14	[5][6]

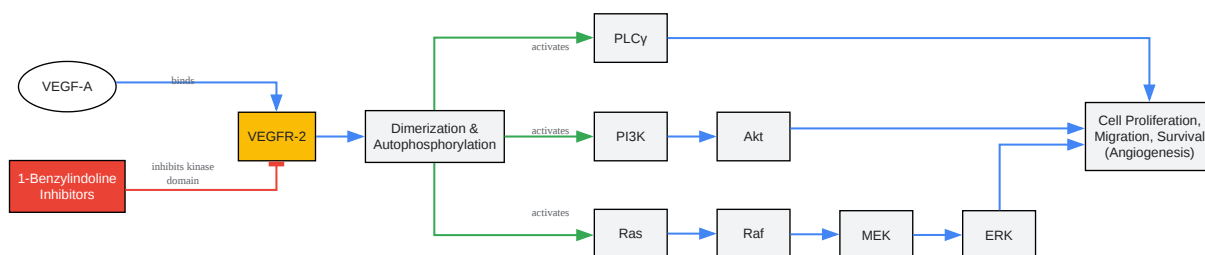
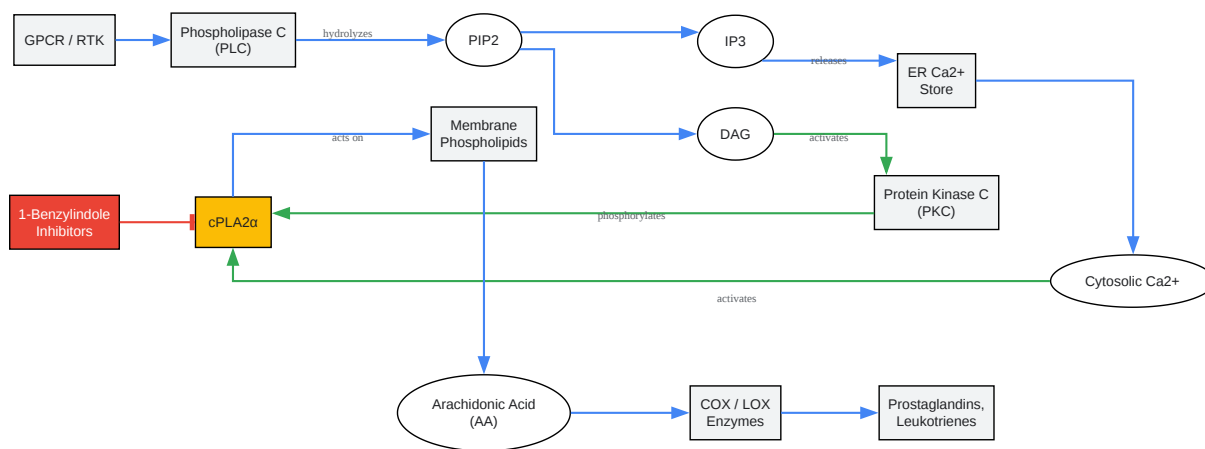
Selectivity Index (SI) is the ratio of the inhibition constant (Ki) for butyrylcholinesterase (BChE) to that for acetylcholinesterase (AChE). A higher SI indicates greater selectivity for AChE.

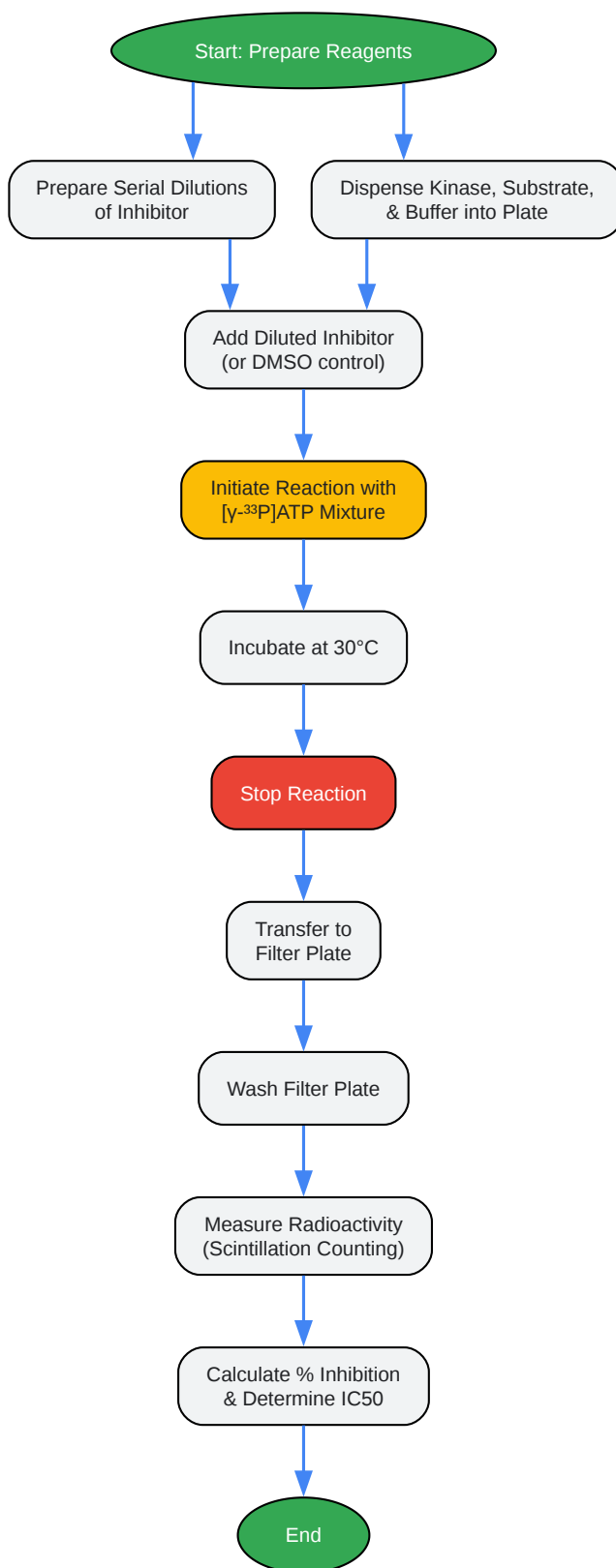
Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones

Compound	Target	IC50 (μM)	Anti-proliferative Activity (MCF-7 cells) IC50 (μM)	Reference
Compound 7c	VEGFR-2	0.728	7.17	[7]
Compound 7d	VEGFR-2	0.503	2.93	[7]
Doxorubicin	-	-	0.45	[7]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by the targets of the discussed inhibitors.





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